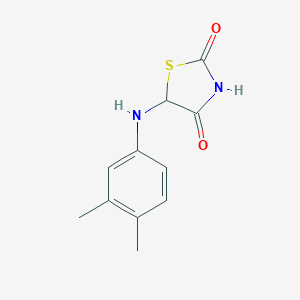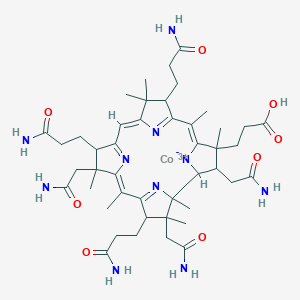
5-(3,4-Dimethylanilino)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dimethylanilino)-1,3-thiazolidine-2,4-dione, commonly known as DMTD, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. The compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
DMTD has been extensively studied for its potential applications in scientific research. One of the most notable applications of DMTD is in the field of cancer research. Studies have shown that DMTD exhibits potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, DMTD has been found to possess anti-inflammatory, anti-oxidant, and anti-diabetic properties, making it a promising candidate for the treatment of a range of diseases.
Mécanisme D'action
The mechanism of action of DMTD is not fully understood, but studies have suggested that it may act by inducing apoptosis (programmed cell death) in cancer cells. Additionally, DMTD has been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects:
DMTD has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, anti-oxidant, and anti-diabetic properties, DMTD has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DMTD is its relatively low toxicity, making it a safe compound to work with in laboratory experiments. Additionally, DMTD is relatively easy to synthesize and has been well-characterized in the literature. However, one limitation of DMTD is its poor solubility in aqueous solutions, which may make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on DMTD. One area of interest is in further elucidating the mechanism of action of DMTD, which may help to identify new targets for cancer therapy. Additionally, studies on the pharmacokinetics and pharmacodynamics of DMTD may help to optimize its use in clinical settings. Finally, there is potential for the development of novel DMTD derivatives with improved solubility and bioavailability for use in future research and clinical applications.
In conclusion, DMTD is a promising compound with a range of potential applications in scientific research. Its unique chemical structure and range of biochemical and physiological effects make it a promising candidate for the treatment of a range of diseases, particularly cancer. Further research on DMTD may lead to the development of novel therapies and improved treatment options for a range of diseases.
Méthodes De Synthèse
The synthesis of DMTD involves the reaction of 3,4-dimethylaniline with thiosemicarbazide in the presence of acetic acid. The resulting compound is then oxidized using hydrogen peroxide to yield DMTD. The synthesis method is relatively straightforward and has been well-established in the literature.
Propriétés
Nom du produit |
5-(3,4-Dimethylanilino)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C11H12N2O2S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
5-(3,4-dimethylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-6-3-4-8(5-7(6)2)12-10-9(14)13-11(15)16-10/h3-5,10,12H,1-2H3,(H,13,14,15) |
Clé InChI |
SXXDGVNRRNESAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2C(=O)NC(=O)S2)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC2C(=O)NC(=O)S2)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)




![N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227425.png)
![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)
![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)
![2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B227435.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)
